
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ol
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Overview
Description
3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by a five-membered ring containing oxygen and nitrogen atoms. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydroxyimoyl halides with a dipolarophile under mild basic conditions, such as sodium bicarbonate, at ambient temperature . This reaction can yield a mixture of isoxazole derivatives, including the desired oxadiazole compound.
Industrial Production Methods
Industrial production of 3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE may involve optimized synthetic routes that ensure high yield and purity. The use of metal-free synthetic routes is preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl group at position 5 enables nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form 5-alkoxy derivatives.
Example:
This compound+CH3IK2CO3,DMF5-Methoxy-3-(4-methylphenyl)-1,2,4-oxadiazole
Yield: 65–78% under microwave irradiation (60°C, 15 min) . -
Acylation : Reacts with acetyl chloride in anhydrous conditions to form ester derivatives.
Example:
This compound+AcCl→5-Acetoxy-3-(4-methylphenyl)-1,2,4-oxadiazole
Reaction time: 2–4 h at 0–5°C; yield: ~70% .
Condensation Reactions
The oxadiazole ring participates in cyclocondensation with carbonyl compounds. For instance:
-
Reaction with Amidoximes : Forms fused heterocycles under basic conditions.
Example:
This compound+Aryl-amidoximet-BuONa, DMSO1,2,4-Oxadiazin-5(6H)-one derivatives
Yield: 45–50% after 18 h at room temperature .
Ring-Opening Reactions
Under strong acidic or basic conditions, the 1,2,4-oxadiazole ring undergoes cleavage:
-
Acidic Hydrolysis : Produces carboxylic acid derivatives.
Example:
This compound+HCl (conc.)→4-Methylbenzamide+Glyoxylic Acid
Reaction conditions: Reflux for 6 h; yield: ~85% . -
Basic Hydrolysis : Generates amidoxime intermediates.
Example:
This compound+NaOH→N-Hydroxy-4-methylbenzamidine
Observed in DMSO at 80°C .
Biological Interactions
While not direct chemical reactions, the compound’s interactions with biological targets are mechanistically relevant:
-
Enzyme Inhibition : The hydroxyl group facilitates hydrogen bonding with HDAC-1 (Histone Deacetylase-1), achieving IC₅₀ values of 8.2–12.1 nM .
-
Anticancer Activity : Induces apoptosis in MCF-7 cells via caspase-3 activation and p53 upregulation .
Notes on Reactivity
Scientific Research Applications
Biological Activities
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ol exhibits various biological activities that make it a candidate for drug development:
-
Anticancer Activity :
- Studies have shown that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been screened against multiple cancer cell lines such as melanoma and leukemia, demonstrating effective growth inhibition .
- A specific study reported that oxadiazole derivatives showed promising results against breast cancer cell lines with IC50 values indicating strong cytotoxicity .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Material Science Applications
The unique properties of this compound also lend themselves to applications in material science:
- Polymer Chemistry :
- Its stability and thermal properties make it suitable for incorporation into heat-resistant polymers and coatings.
- Fluorescent Materials :
Case Study 1: Anticancer Screening
A study conducted on a series of oxadiazole derivatives demonstrated their efficacy against various cancer types. The compound this compound was included in the screening for its potential to inhibit tumor growth. Results indicated a significant reduction in cell viability across several tested cancer cell lines .
Case Study 2: Antimicrobial Efficacy
In an investigation into the antimicrobial properties of oxadiazole derivatives, this compound was tested against standard bacterial strains. It exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Comparative Analysis of Related Compounds
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
3-(4-Methylphenyl)-1,2,4-oxadiazol | Oxadiazole derivative | Anticancer | Substituted at para position |
3-(2-Thienyl)-1,2,4-oxadiazol | Oxadiazole derivative | Antimicrobial | Contains a thiophene ring |
3-(Benzothiazolyl)-1,2,4-oxadiazol | Oxadiazole derivative | Antiparasitic | Incorporates a benzothiazole moiety |
Mechanism of Action
The mechanism of action of 3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
3-(4′-Methylphenyl)-8-Methylxanthine: This compound shares a similar aromatic structure but differs in its heterocyclic core.
1-(4-Methylphenyl)ethanol: Another compound with a 4-methylphenyl group, used in different applications.
Uniqueness
3-(4-METHYLPHENYL)-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry.
Biological Activity
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-ol is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, incorporating data tables and findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features an oxadiazole ring substituted with a 4-methylphenyl group, which contributes to its biological properties.
Anticancer Activity
Numerous studies have investigated the anticancer properties of oxadiazole derivatives. A notable study evaluated various oxadiazole compounds against multiple cancer cell lines. The results indicated that this compound demonstrated significant cytotoxicity across several types of cancer cells.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 activation |
HeLa (Cervical) | 20.45 | Inhibition of cell proliferation |
A549 (Lung) | 18.30 | Disruption of cell cycle progression |
HCT116 (Colon) | 22.10 | Activation of caspase pathways |
The compound's mechanism involves the activation of apoptotic pathways and modulation of key oncogenic signaling pathways, such as p53 and caspases .
Antimicrobial Activity
Research has also explored the antimicrobial efficacy of oxadiazole derivatives. In vitro studies suggest that this compound exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The antimicrobial action is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .
The biological activities of this compound are primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell metabolism and proliferation.
- Signal Transduction Modulation : It alters signaling pathways related to cell survival and apoptosis.
- DNA Interaction : Potential intercalation with DNA may lead to disruptions in replication and transcription processes.
Case Studies
A recent study highlighted the effectiveness of this compound in a murine model bearing human tumor xenografts. The compound was administered at varying doses over a period of four weeks. Results showed a significant reduction in tumor size compared to control groups.
Table 3: Efficacy in Tumor Xenograft Model
Treatment Group | Tumor Volume Reduction (%) |
---|---|
Control | - |
Low Dose (10 mg/kg) | 25 |
Medium Dose (20 mg/kg) | 50 |
High Dose (40 mg/kg) | 75 |
These findings underscore the potential for clinical applications in cancer therapy .
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-4-7(5-3-6)8-10-9(12)13-11-8/h2-5H,1H3,(H,10,11,12) |
InChI Key |
PABJGWCWGNWLDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)N2 |
Origin of Product |
United States |
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